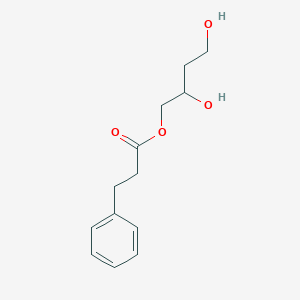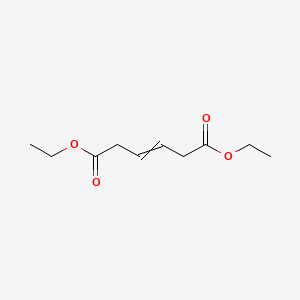
Nickel--vanadium (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Nickel–vanadium (1/1) is a compound consisting of equal parts nickel and vanadium. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. Nickel and vanadium are both transition metals, and their combination results in a material that exhibits enhanced catalytic, electrochemical, and mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions
Nickel–vanadium (1/1) can be synthesized through various methods, including co-precipitation, sol-gel processes, and chemical vapor deposition. One common method involves the reduction of nickel and vanadium salts in an aqueous solution, followed by precipitation and calcination. The reaction conditions typically include controlled temperature and pH to ensure the formation of a homogeneous compound.
Industrial Production Methods
In industrial settings, nickel–vanadium (1/1) is often produced using high-temperature reduction processes. This involves the reduction of nickel and vanadium oxides in a hydrogen atmosphere at temperatures exceeding 1000°C. The resulting product is then cooled and ground to the desired particle size.
化学反応の分析
Types of Reactions
Nickel–vanadium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of nickel and vanadium, which can vary depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Nickel–vanadium (1/1) can be oxidized using oxygen or air at elevated temperatures. This reaction typically forms nickel and vanadium oxides.
Reduction: Reduction reactions can be carried out using hydrogen or other reducing agents, such as sodium borohydride, to produce the metallic form of the compound.
Substitution: Substitution reactions involve the replacement of one element in the compound with another, often using halogens or other reactive species.
Major Products Formed
The major products formed from these reactions include various oxides, hydroxides, and halides of nickel and vanadium. For example, oxidation can produce nickel oxide and vanadium pentoxide, while reduction can yield metallic nickel and vanadium.
科学的研究の応用
Nickel–vanadium (1/1) has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, such as hydrogenation and oxidation, due to its high catalytic activity and stability.
Electrochemical Applications: The compound is employed in the development of advanced electrode materials for batteries and supercapacitors, owing to its excellent electrochemical properties.
Biomedical Research: Nickel–vanadium (1/1) is studied for its potential use in medical devices and implants, as it exhibits good biocompatibility and mechanical strength.
Material Science: The compound is used in the synthesis of advanced materials, such as alloys and composites, which require enhanced mechanical and thermal properties.
作用機序
The mechanism by which nickel–vanadium (1/1) exerts its effects is primarily related to its ability to undergo redox reactions. The compound can easily switch between different oxidation states, facilitating electron transfer processes. This property is particularly important in catalytic and electrochemical applications, where efficient electron transfer is crucial. Additionally, the presence of both nickel and vanadium in the compound allows for synergistic interactions that enhance its overall performance.
類似化合物との比較
Nickel–vanadium (1/1) can be compared to other similar compounds, such as nickel–iron and vanadium–iron alloys. While these compounds share some properties, nickel–vanadium (1/1) is unique in its ability to combine the catalytic and electrochemical properties of both nickel and vanadium. This makes it particularly valuable in applications that require high catalytic activity and stability.
List of Similar Compounds
- Nickel–iron (1/1)
- Vanadium–iron (1/1)
- Nickel–cobalt (1/1)
- Vanadium–cobalt (1/1)
特性
CAS番号 |
685830-44-8 |
|---|---|
分子式 |
NiV |
分子量 |
109.635 g/mol |
IUPAC名 |
nickel;vanadium |
InChI |
InChI=1S/Ni.V |
InChIキー |
HBVFXTAPOLSOPB-UHFFFAOYSA-N |
正規SMILES |
[V].[Ni] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


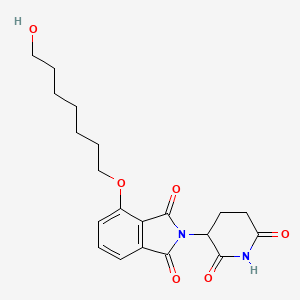
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![Phosphine, bis(1-methylethyl)[3-(triphenylsilyl)phenyl]-](/img/structure/B12518909.png)
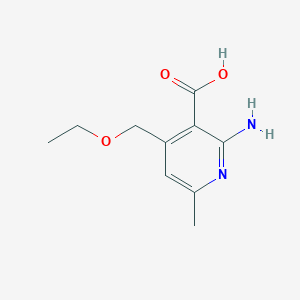
![Methanesulfonamide, 1,1,1-trifluoro-N-[3-(1-pyrrolidinyl)phenyl]-](/img/structure/B12518916.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
![N-[(2-fluorophenyl)methylidene]-4-methylbenzenesulfonamide](/img/structure/B12518933.png)
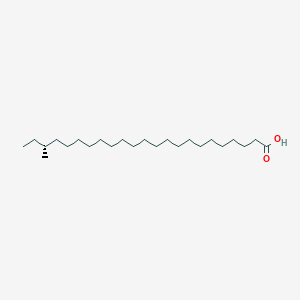
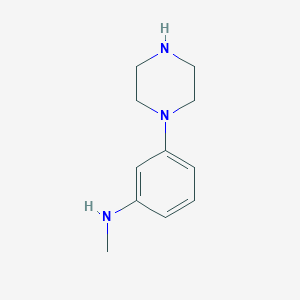
![1,2,4-Triazin-6(1H)-one,5-[(4-methylphenyl)methyl]-3-phenyl-](/img/structure/B12518950.png)
